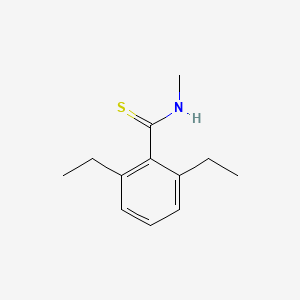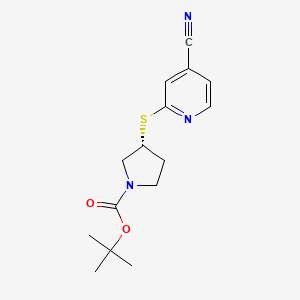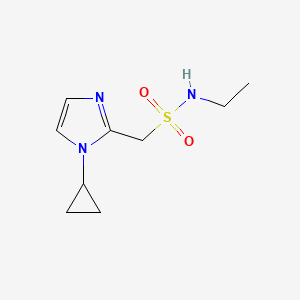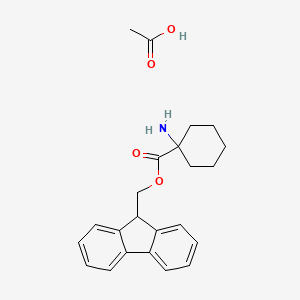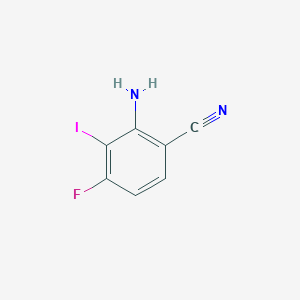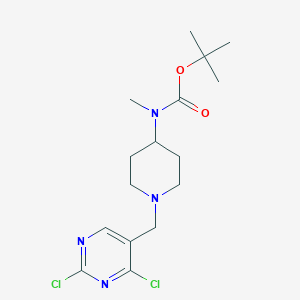
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)(methyl)carbamate is a chemical compound with the molecular formula C16H24Cl2N4O2 and a molecular weight of 375.29 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)(methyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.
Reaction with 2,4-Dichloropyrimidine: The starting material is reacted with 2,4-dichloropyrimidine in the presence of a suitable base and solvent to form the intermediate product.
Formation of the Final Product: The intermediate product is then treated with methyl isocyanate under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dichloropyrimidine moiety.
Oxidation and Reduction: The piperidine ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the piperidine ring .
Aplicaciones Científicas De Investigación
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)(methyl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The dichloropyrimidine moiety is known to interact with nucleic acids and proteins, potentially disrupting their normal functions . The piperidine ring may also play a role in modulating the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl methyl(piperidin-4-yl)carbamate: This compound shares a similar piperidine ring structure but lacks the dichloropyrimidine moiety.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound has a similar piperidine ring but contains a different substituent group.
Uniqueness
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)(methyl)carbamate is unique due to the presence of the dichloropyrimidine moiety, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H24Cl2N4O2 |
|---|---|
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C16H24Cl2N4O2/c1-16(2,3)24-15(23)21(4)12-5-7-22(8-6-12)10-11-9-19-14(18)20-13(11)17/h9,12H,5-8,10H2,1-4H3 |
Clave InChI |
NYJBOPHPMJAQJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)CC2=CN=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


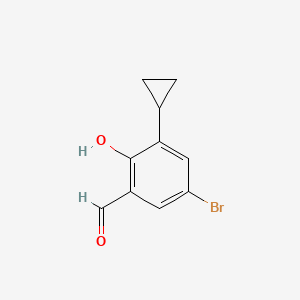
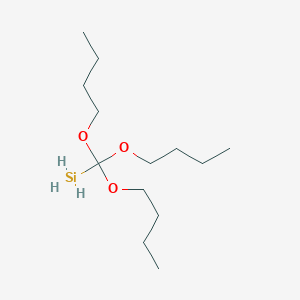
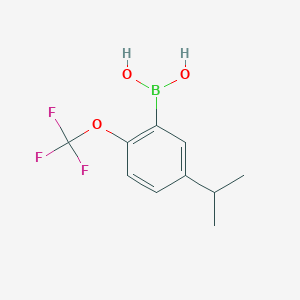
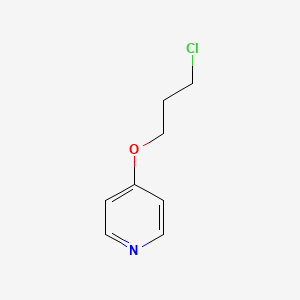
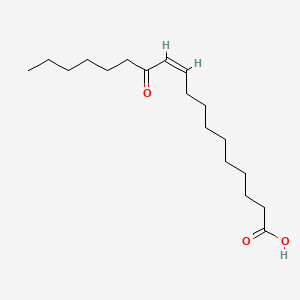
![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
